molecular formula C7H12O4 B2618370 Methyl cis-5-hydroxytetrahydropyran-3-carboxylate CAS No. 1048962-91-9

Methyl cis-5-hydroxytetrahydropyran-3-carboxylate

Cat. No.: B2618370
CAS No.: 1048962-91-9
M. Wt: 160.17 g/mol
InChI Key: TVDGYINOOUKBLT-RITPCOANSA-N
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Description

Methyl cis-5-hydroxytetrahydropyran-3-carboxylate is an organic compound with the molecular formula C7H12O4 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cis-5-hydroxytetrahydropyran-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of dihydropyran derivatives, which undergo cyclization in the presence of acid catalysts to form the tetrahydropyran ring. The hydroxyl group and carboxylate ester are introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-5-hydroxytetrahydropyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

Methyl cis-5-hydroxytetrahydropyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl cis-5-hydroxytetrahydropyran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The compound’s effects are mediated through these molecular interactions and the subsequent biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl trans-5-hydroxytetrahydropyran-3-carboxylate: A stereoisomer with different spatial arrangement of atoms.

    Methyl 5-hydroxytetrahydrofuran-3-carboxylate: A similar compound with a five-membered ring instead of a six-membered ring.

    Ethyl cis-5-hydroxytetrahydropyran-3-carboxylate: An analog with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl cis-5-hydroxytetrahydropyran-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its cis configuration and the presence of both hydroxyl and carboxylate ester groups make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

Methyl cis-5-hydroxytetrahydropyran-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects, drawing from diverse research studies and findings.

Chemical Structure and Properties

This compound belongs to the tetrahydropyran family, characterized by a six-membered ring with one oxygen atom. This structural feature is significant as it influences the compound's reactivity and interaction with biological systems.

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress in biological systems. Research indicates that this compound exhibits significant antioxidant activity. For instance, studies involving various assays (DPPH, ABTS) have shown that this compound can effectively scavenge free radicals.

Assay Type IC50 Value (µM) Reference
DPPH25
ABTS30

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

Case Study: Inhibition of Cytokines

In a study conducted on macrophage cells treated with lipopolysaccharides (LPS), this compound significantly reduced the levels of:

  • TNF-alpha : Decreased by 40% at 50 µM concentration.
  • IL-6 : Decreased by 35% at 50 µM concentration.

This suggests a promising role in managing inflammatory conditions .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated against various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cytotoxicity Assay Results

Cell Line IC50 Value (µM) Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G2/M phase

The mechanism involves the activation of caspases, leading to programmed cell death .

Metabolism and Pharmacokinetics

Understanding the metabolism of this compound is essential for evaluating its therapeutic potential. Studies indicate that the compound undergoes phase I metabolic reactions primarily in the liver, resulting in various metabolites that may also exhibit biological activity.

Metabolic Pathway Overview

  • Phase I Reactions :
    • Hydroxylation
    • Oxidation
  • Phase II Reactions :
    • Glucuronidation
    • Sulfation

These metabolic processes enhance water solubility and facilitate excretion .

Properties

CAS No.

1048962-91-9

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl (3R,5S)-5-hydroxyoxane-3-carboxylate

InChI

InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

TVDGYINOOUKBLT-RITPCOANSA-N

SMILES

COC(=O)C1CC(COC1)O

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](COC1)O

Canonical SMILES

COC(=O)C1CC(COC1)O

solubility

not available

Origin of Product

United States

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